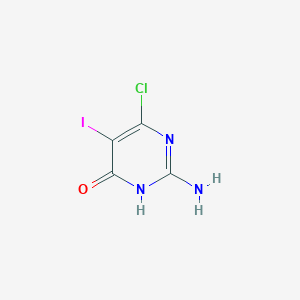

2-Amino-6-chloro-5-iodopyrimidin-4(1H)-one

Description

2-Amino-6-chloro-5-iodopyrimidin-4(1H)-one is a halogenated pyrimidinone derivative characterized by a pyrimidine ring substituted with amino (C2), chloro (C6), and iodo (C5) groups. The iodine atom at position 5 distinguishes it from common pyrimidinones, offering unique electronic and steric properties.

Properties

Molecular Formula |

C4H3ClIN3O |

|---|---|

Molecular Weight |

271.44 g/mol |

IUPAC Name |

2-amino-4-chloro-5-iodo-1H-pyrimidin-6-one |

InChI |

InChI=1S/C4H3ClIN3O/c5-2-1(6)3(10)9-4(7)8-2/h(H3,7,8,9,10) |

InChI Key |

LCWZDUICMXKNFX-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-5-iodopyrimidin-4(1H)-one typically involves the halogenation of pyrimidine derivatives. One common method is the iodination of 2-Amino-6-chloropyrimidin-4(1H)-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-5-iodopyrimidin-4(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation and Reduction: Products include nitro derivatives and reduced amines.

Scientific Research Applications

2-Amino-6-chloro-5-iodopyrimidin-4(1H)-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the field of oncology.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-5-iodopyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 5-Chloro vs. 6-Chloro Isomers: 2-Amino-5-chloro-4(1H)-pyrimidinone () has a chloro group at position 5 instead of 5. The iodine at C5 in the target compound introduces greater steric bulk and polarizability, which may enhance reactivity in nucleophilic substitutions or Suzuki couplings compared to the chloro analog . 5-Amino-6-chloropyrimidin-4(1H)-one (CAS 36323-92-9, ) swaps the amino and chloro positions.

Halogen Substitution Effects

- Iodo vs. Fluoro/Chloro: 2-Amino-6-fluoro-4(1H)-pyrimidinone () replaces iodine with fluorine. Fluorine’s high electronegativity increases ring electron-withdrawing effects, reducing reactivity in aryl halide couplings. Iodine’s larger atomic radius in the target compound facilitates better leaving-group properties, making it advantageous in metal-catalyzed reactions . 2-Amino-6-chloropyrimidin-4(3H)-one (CAS 4857-06-1, ) lacks iodine, resulting in lower molecular weight and reduced polarizability. The iodine in the target compound may improve X-ray diffraction quality in crystallography studies, as heavy atoms enhance electron density contrast .

Fused-Ring Systems

- Pyrido[3,2-d]pyrimidin-4(1H)-one Derivatives (): Compounds like 2-amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one feature a fused pyridine-pyrimidinone system. This extended conjugation increases aromatic stability and alters electronic properties compared to the monocyclic target compound. The fused system may reduce solubility but enhance binding affinity in biological targets .

Functional Group Modifications

- Perchlorate Salts (): The perchlorate salt of 2-amino-6-methylpyrimidin-4(1H)-one demonstrates how counterions influence solubility and crystal packing. The target compound’s neutral form likely has lower aqueous solubility but greater organic solvent compatibility, impacting its utility in synthetic workflows .

- Dihydroquinazolinones (): Derivatives like MHY2251 (a 2,3-dihydroquinazolin-4(1H)-one) highlight pharmacological relevance.

Structural and Spectroscopic Data Comparison

NMR Chemical Shifts

- 1H NMR: The iodine atom in the target compound causes significant deshielding of adjacent protons (e.g., C6-H), shifting signals downfield compared to non-iodinated analogs like 2-amino-5-chloro-4(1H)-pyrimidinone .

- 13C NMR : The electron-withdrawing iodine at C5 increases the carbonyl (C4=O) carbon’s chemical shift, distinguishing it from fluoro or chloro derivatives .

Crystallographic Properties

- The iodine atom enhances X-ray diffraction resolution, as seen in SHELX-refined structures (). In contrast, lighter halogen analogs like 2-amino-6-fluoro-4(1H)-pyrimidinone may require higher-resolution data for accurate structural determination .

Biological Activity

2-Amino-6-chloro-5-iodopyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C4H4ClIN4O

- Molecular Weight : Approximately 239.5 g/mol

- Functional Groups : Contains amino, chloro, and iodo substituents which contribute to its reactivity and biological interactions.

The primary mechanism of action for this compound involves its interaction with specific biological targets:

-

Serotonin Transporter (SERT) :

- The compound has been shown to inhibit serotonin reuptake by binding to SERT, leading to increased serotonin levels in the synaptic cleft. This modulation can enhance serotonergic signaling, which is crucial for various neurological functions and mood regulation.

-

Enzyme Inhibition :

- Preliminary studies indicate that this compound may inhibit certain kinases implicated in tumor growth and inflammatory responses, although detailed kinetic studies are still required to elucidate these mechanisms.

Biological Activities

The biological activities of this compound can be summarized as follows:

Antimalarial Activity

Recent studies suggest that this compound exhibits promising antimalarial properties, potentially making it a candidate for further research in malaria treatment.

Anti-inflammatory Effects

Research indicates that derivatives of pyrimidine compounds, including this compound, show significant anti-inflammatory activity. For instance, related compounds have demonstrated inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antitumor Activity

The compound's ability to inhibit specific kinases may position it as a potential therapeutic agent in cancer treatment. Its structural similarities with other pyrimidine derivatives known for anticancer properties warrant further investigation into its efficacy against various cancer cell lines .

Study on Serotonin Modulation

A study conducted on the effects of this compound highlighted its role in increasing serotonin availability in neuronal models. The findings indicated enhanced serotonergic signaling correlated with behavioral improvements in animal models of depression.

Anti-inflammatory Assessment

In a comparative analysis of anti-inflammatory agents, derivatives similar to this compound showed significant inhibition of COX-2 activity. The IC50 values were reported at approximately 0.04 μmol, indicating potent anti-inflammatory potential .

| Compound | IC50 (μmol) | Target Enzyme |

|---|---|---|

| This compound | 0.04 | COX-2 |

| Celecoxib | 0.04 | COX-2 |

| Indomethacin | 9.17 | COX |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.